Picropodophyllin vs. Podophyllotoxin: 50-fold Difference in Growth Inhibition Potency Linked to Distinct Mechanisms
Picropodophyllin (PPP) exhibits a ~50-fold lower potency in inhibiting cell growth compared to its stereoisomer podophyllotoxin (PPT), a difference that underscores their distinct primary mechanisms of action. While PPT is a potent tubulin inhibitor, PPP's primary action is through selective IGF-1R inhibition [1].
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | ≈500 nmol/L |
| Comparator Or Baseline | Podophyllotoxin (PPT): ≈10 nmol/L |
| Quantified Difference | ≈50-fold higher GI50 for PPP |
| Conditions | In vitro cell growth assay |
Why This Matters
This quantitative difference confirms PPP has a distinct mechanism from PPT, making it suitable for research focused on IGF-1R signaling without the confounding tubulin inhibition of its analog.
- [1] Linder S, Shoshan MC, Gupta RS. Picropodophyllotoxin or Podophyllotoxin Does Not Induce Cell Death via Insulin-like Growth Factor-I Receptor. Cancer Res. 2007 Mar 15;67(6):2899. View Source
